Tenalisib (RP6530) is a potent, highly selective, next-generation, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, and salt-inducible kinase 3 (SIK3) [, , ]. It exhibits nanomolar inhibitory potency against these targets []. In scientific research, Tenalisib serves as a valuable tool to investigate the roles of PI3Kδ, PI3Kγ, and SIK3 in various cellular processes and disease models.
Related Compounds
Romidepsin
Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor, a class of drugs that modify gene expression by preventing the removal of acetyl groups from histones. This mechanism can induce cell cycle arrest and apoptosis in cancer cells. Romidepsin is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) [, ].
Relevance: Romidepsin is being investigated in combination with Tenalisib for the treatment of relapsed/refractory T-cell lymphoma (TCL) [, ]. Preclinical studies have demonstrated synergistic anti-tumor activity when Tenalisib is combined with Romidepsin in TCL cell lines [, ]. Clinical trials are ongoing to assess the safety and efficacy of this combination therapy [, ].
Pembrolizumab
Compound Description: Pembrolizumab is a monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor found on T-cells and its ligands, PD-L1 and PD-L2. This blockade enhances the immune system's ability to recognize and destroy cancer cells. Pembrolizumab is approved for the treatment of several cancers, including Hodgkin Lymphoma. [].
Relevance: Tenalisib is being studied in combination with Pembrolizumab as a potential treatment for relapsed/refractory classical Hodgkin Lymphoma []. This combination aims to enhance anti-tumor activity by targeting both the PI3K pathway and the PD-1/PD-L1 immune checkpoint pathway.
Fludarabine
Compound Description: Fludarabine is a purine analog antimetabolite. It interferes with DNA synthesis by inhibiting multiple enzymes involved in DNA replication and repair. Fludarabine is used in the treatment of chronic lymphocytic leukemia (CLL) and some lymphomas. [].
Relevance: Fludarabine is mentioned in in vitro studies as a synergistic agent with Tenalisib in the treatment of chronic lymphocytic leukemia (CLL) []. These studies show that Tenalisib at low concentrations potentiates the cytotoxic effects of Fludarabine in primary CLL cells [].
Ibrutinib
Compound Description: Ibrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme essential for B-cell receptor signaling. By inhibiting BTK, Ibrutinib blocks the proliferation and survival of malignant B-cells and is used in treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies. []
Relevance: Similar to Fludarabine, Ibrutinib is also highlighted in in vitro studies demonstrating synergy with Tenalisib in the treatment of chronic lymphocytic leukemia (CLL) []. The research indicates that combining these drugs leads to enhanced cytotoxic effects in CLL cells [].
IN0385
Compound Description: IN0385 is a major metabolite of Tenalisib and a potent inhibitor of Salt Inducible Kinase-3 (SIK3) [, ]. SIK3 overexpression is linked to tumorigenesis in various cancers, including breast cancer.
Relevance: IN0385, as a significant metabolite of Tenalisib, contributes to the overall anticancer activity of Tenalisib [, ]. Its role in inhibiting SIK3 is particularly relevant in the context of breast cancer treatment, where SIK3 is often overexpressed.
Paclitaxel
Compound Description: Paclitaxel is a taxane-class chemotherapy drug that interferes with cell division by stabilizing microtubules, preventing their disassembly, and ultimately leading to cell cycle arrest and apoptosis. It is used in various cancers, including breast cancer. []
Relevance: Preclinical studies in breast cancer cell lines have shown that Tenalisib enhances the antitumor activity of Paclitaxel []. This synergistic effect suggests that the combination of Tenalisib and Paclitaxel could be a potential therapeutic strategy for treating breast cancer.
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic with antitumor activity. It works by intercalating into DNA, inhibiting topoisomerase II, and creating free radicals that damage DNA, ultimately leading to cell death. Doxorubicin is used in various cancers, including breast cancer. []
Relevance: Similar to Paclitaxel, preclinical studies using breast cancer cell lines demonstrated that Tenalisib potentiates the antitumor activity of Doxorubicin []. This synergistic interaction suggests that combining Tenalisib with Doxorubicin could be a promising approach for treating breast cancer.
Classification
Type: Small Molecule
Chemical Formula: C23H18FN5O2
CAS Number: 1639417-53-0
Drug Class: Antineoplastics; specifically categorized as a dual inhibitor of phosphatidylinositol 3-kinase delta and gamma isoforms.
Synthesis Analysis
The synthesis of Tenalisib involves multiple steps that include the preparation of key intermediates followed by coupling reactions. The general synthetic route can be outlined as follows:
Preparation of Intermediates: Initial steps involve synthesizing essential intermediates that will be used in subsequent reactions.
Coupling Reactions: These intermediates are then coupled using specific reagents under controlled conditions to form the desired compound.
Purification: The final product undergoes purification through methods such as crystallization or chromatography to ensure high purity levels suitable for clinical use.
Molecular Structure Analysis
Tenalisib's molecular structure can be represented by its IUPAC name: 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one. The compound has a complex structure characterized by:
Molecular Weight: 415.428 g/mol
Key Functional Groups: Includes a fluorophenyl group, a purine moiety, and a chromenone core.
The three-dimensional structure can be visualized using molecular modeling software to understand its interactions at the atomic level.
Chemical Reactions Analysis
Tenalisib participates in several chemical reactions, which include:
Oxidation Reactions: Can undergo oxidation using agents like hydrogen peroxide.
Reduction Reactions: Reduction can be performed with sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Involves replacing specific functional groups under appropriate conditions.
These reactions are critical for understanding the compound's reactivity and potential modifications for enhanced therapeutic effects.
Mechanism of Action
The primary mechanism of action for Tenalisib involves its inhibition of the phosphoinositide 3-kinase delta and gamma isoforms. This inhibition disrupts the normal signaling pathways that promote cell survival and proliferation, particularly in T-cells.
Process and Data
Target Enzymes: Phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ).
Biochemical Pathway Affected: The PI3K-AKT-mTOR signaling pathway is significantly impacted, leading to apoptosis in cancer cells.
Clinical studies have indicated that Tenalisib demonstrates potent anti-proliferative activity in various cancer cell lines, suggesting its potential effectiveness in treating malignancies.
Physical and Chemical Properties Analysis
Physical Properties
Solubility: Water solubility is relatively low at 0.0153 mg/mL.
LogP (Octanol-Water Partition Coefficient): Ranges from 3.31 to 3.86, indicating moderate lipophilicity.
Chemical Properties
pKa Values:
Strongest Acidic: 9.86
Strongest Basic: 3.98
Hydrogen Bonding Capacity:
Hydrogen Acceptors: 6
Hydrogen Donors: 2
These properties suggest that Tenalisib has favorable characteristics for oral bioavailability and interaction with biological membranes.
Applications
Tenalisib has shown promising applications across various fields:
Scientific Research:
Used as a tool compound to study the phosphoinositide 3-kinase-AKT pathway.
Investigates effects on T-cell development and activation.
Clinical Applications:
Demonstrated efficacy in treating relapsed or refractory T-cell lymphomas.
Undergoing trials for other hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Pharmaceutical Development:
Being developed as a targeted therapy for various cancers due to its selective inhibition of critical signaling pathways involved in tumor growth.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trolamine salicylate is an organic compound or a salt formed between triethanolamine and salicylic acid. Triethanolamine neutralizes the acidity of the salicylic acid. It is a topical analgesic used for temporary relief of minor pain associated with arthritis, simple backache, muscle strains, sprains, and bruises. Unlike other topical analgesics, trolamine salicylate has no distinct odor which improves patient acceptability. It also displays low systemic absorption upon dermal or topical administration and has low skin irritant properties. As with other salicylates, trolamine salicylate is an inhibitor of cyclo-oxygenase (COX) enzymes with no reported selectivity towards a specific enzyme isoform. Trolamine salicylate serves as an active ingredient in topical over-the-counter products for temporary management of mild to moderate muscular and joint pains. See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...
The heat shock proteins (Hsps) act as molecular chaperones. Hsp90 is an abundant protein with roles in protein folding, cell signaling, and cancer. HSP-990 is an Hsp90 inhibitor with IC50 values of 0.6, 0.8, and 8.5 nM for Hsp90α, Hsp90β, and GRP94, respectively. It inhibits the TRAP1 ATPase with an IC50 value of 320 nM and demonstrates IC50 values of >5 µM in a panel of 51 unrelated kinases. In c-Met amplified GTL-16 gastric tumor cells, HSP-990 has been shown to dissociate the Hsp90-p23 complex, depleting the client protein c-Met and inducing Hsp70.1 HSP-990 can inhibit proliferation of various human tumor cell lines with GI50 values of 4-40 nM. Single oral administration of 15 mg/kg of HSP-990 was shown to induce sustained downregulation of c-Met and upregulation of Hsp70 in a GTL-16 xenograft model. HSP990 is an orally bioavailable inhibitor of human heat-shock protein 90 (Hsp90) with potential antineoplastic activity. Hsp990 binds to and inhibits the activity of Hsp90, which may result in the proteasomal degradation of oncogenic client proteins, including HER2/ERBB2, and the inhibition of tumor cell proliferation.
Imatinib methanesulfonate is a methanesulfonate (mesylate) salt that is the monomesylate salt of imatinib. Used for treatment of chronic myelogenous leukemia and gastrointestinal stromal tumours. It has a role as an antineoplastic agent, an apoptosis inducer, a tyrosine kinase inhibitor and an anticoronaviral agent. It contains an imatinib. Imatinib Mesylate is the mesylate salt of imatinib, a tyrosine kinase inhibitor with antineoplastic activity. Imatinib binds to an intracellular pocket located within tyrosine kinases (TK), thereby inhibiting ATP binding and preventing phosphorylation and the subsequent activation of growth receptors and their downstream signal transduction pathways. This agent inhibits TK encoded by the bcr-abl oncogene as well as receptor TKs encoded by the c-kit and platelet-derived growth factor receptor (PDGFR) oncogenes. Inhibition of the bcr-abl TK results in decreased proliferation and enhanced apoptosis in malignant cells of Philadelphia-positive (Ph+) hematological malignancies such as CML and ALL; effects on c-kit TK activity inhibit mast-cell and cellular proliferation in those diseases overexpressing c-kit, such as mastocytosis and gastrointestinal stromal tumor (GIST). A tyrosine kinase inhibitor and ANTINEOPLASTIC AGENT that inhibits the BCR-ABL kinase created by chromosome rearrangements in CHRONIC MYELOID LEUKEMIA and ACUTE LYMPHOBLASTIC LEUKEMIA, as well as PDG-derived tyrosine kinases that are overexpressed in gastrointestinal stromal tumors. See also: Imatinib (has active moiety).
Nilotinib Hydrochloride Monohydrate is the monohydrate monohydrochloride form of nilotinib, an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, upon administration, nilotinib binds to and stabilizes the inactive conformation of the kinase domain of the Abl portion of the Bcr-Abl fusion protein, resulting in the inhibition of the constitutive kinase activity of Bcr-Abl protein. This inhibits the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. Nilotinib also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R; PDGFR), mast/stem cell growth factor receptor Kit (c-Kit), and, to a lesser extent, colony-stimulating factor 1 receptor (CSF-1R; CSF1R), and discoidin domain-containing receptor 1 (DDR1).
PD 180970 is an inhibitor of Bcr-Abl. It inhibits wild-type and mutant forms of Bcr-Abl, as well as the p210 isoform, a marker of chronic myelogenous leukemia (CML), with IC50 values ranging from 5 to 48 nM. PD 180970 is selective for Bcr-Abl over basic FGFR (bFGFR) and PDGFR (IC50s = 934 and 1,430 nM, respectively) but also inhibits Src, LCK, KIT, and EGFR (IC50s = 0.8, <5, 50, and 390 nM, respectively). It induces cell cycle arrest at the G1 phase and apoptosis in K562 CML cells when used at a concentration of 50 nM. PD 180970 (500 nM) inhibits constitutive STAT3 DNA-binding activity in, and proliferation of, MDA-MB-468 breast cancer cells. It also inhibits proliferation of Ba/F3 cells expressing mutant p210 Bcr-AblY253F that are resistant to imatinib with an IC50 value of 48 nM. PD180970 is a novel Bcr-Abl inhbiitor. PD180970 inhibited in vivo tyrosine phosphorylation of p210Bcr-Abl (IC50 = 170 nM) and the p210BcrAbl substrates Gab2 and CrkL (IC50 = 80 nM) in human K562 chronic myelogenous leukemic cells. In vitro, PD180970 potently inhibited autophosphorylation of p210Bcr-Abl (IC50 = 5 nM) and the kinase activity of purified recombinant Abl tyrosine kinase (IC50 = 2.2 nM). Incubation of K562 cells with PD180970 resulted in cell death. PD180970 is among the most potent inhibitors of the p210Bcr-Abl tyrosine kinase, which is present in almost all cases of human chronic myelogenous leukemia. PD180970 is a promising candidate as a novel therapeutic agent for Bcr-Abl-positive leukemia.